molecular formula C10H5Cl2F3N2O B15318252 6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline

6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline

Cat. No.: B15318252
M. Wt: 297.06 g/mol
InChI Key: MBIOZCMTJBHJSH-UHFFFAOYSA-N
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Description

6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline is a synthetically versatile chemical intermediate designed for medicinal chemistry and anticancer drug discovery programs. This compound features a multi-substituted quinazoline core, a privileged scaffold in pharmacology known for its ability to interact with a range of biological targets . The 6,8-dichloro substitution pattern and the 4-(2,2,2-trifluoroethoxy) side chain provide distinct electronic and steric properties, making it a valuable building block for the synthesis of novel targeted therapies. The primary research value of this compound lies in its potential as a precursor for the development of kinase inhibitors. Quinazoline derivatives are well-established in oncology research, with several FDA-approved drugs such as gefitinib, erlotinib, and lapatinib sharing this core structure . These drugs typically function by competitively inhibiting the adenosine triphosphate (ATP) binding site of tyrosine kinase receptors like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), thereby blocking signal transduction pathways that drive tumor cell proliferation and survival . The structural features of this compound are particularly suited for exploring structure-activity relationships (SAR) around the 4 and 6,8 positions of the quinazoline ring, which are critical for potency and selectivity against specific kinase targets . Researchers can utilize the reactive chloro groups at the 6 and 8 positions for sequential nucleophilic aromatic substitution, enabling the introduction of diverse anilines and other nucleophiles to create a library of analogues for biological screening. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

Molecular Formula

C10H5Cl2F3N2O

Molecular Weight

297.06 g/mol

IUPAC Name

6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline

InChI

InChI=1S/C10H5Cl2F3N2O/c11-5-1-6-8(7(12)2-5)16-4-17-9(6)18-3-10(13,14)15/h1-2,4H,3H2

InChI Key

MBIOZCMTJBHJSH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=NC=N2)OCC(F)(F)F)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 6,8-dichloroquinazoline with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can be oxidized or reduced using suitable oxidizing or reducing agents. For example, oxidation can be achieved using agents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The trifluoroethoxy group can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and acids.

Scientific Research Applications

6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of diseases where quinazoline derivatives have shown promise.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • 4-Position Modifications : The trifluoroethoxy group (CF₃CH₂O) in the target compound enhances metabolic stability compared to sulfide or ethynyl groups, as seen in pesticidal derivatives .
  • Synthetic Routes: Pd/Cu-mediated cross-couplings (e.g., Sonogashira in 5f) are common for introducing aryl/alkynyl groups, while nucleophilic substitutions are used for thioethers .

Physicochemical Property Comparisons

Property 6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline 6,8-Dibromo-4-pyridinylethynyl (5f) 6,8-Dichloro-4-thioether ()
Molecular Weight (g/mol) ~315 (estimated) 482 ~376
LogP (Predicted) ~3.5 (high lipophilicity) ~4.2 ~3.8
Hydrogen Bond Acceptors 4 (Cl, O, N) 5 (Br, N, O) 4 (Cl, S, N)

Notes:

  • Higher molecular weight and bromine content in 5f increase LogP, favoring lipid membrane interaction .
  • The trifluoroethoxy derivative balances lipophilicity and metabolic stability, making it suitable for prolonged activity .

Q & A

Q. How do solvent polarity and temperature influence crystallization outcomes?

  • Methodological Answer :
  • Solvent Screening : Test binary mixtures (e.g., ethanol-water) to optimize crystal morphology. High polarity solvents favor smaller crystal sizes.
  • Temperature Gradients : Slow cooling (0.5°C/min) from reflux to room temperature improves yield (e.g., 65% for similar compounds) .

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